5-Chloro-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused to a quinazoline moiety, with a chlorine atom at the 5-position and a 4-methylphenyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with 2-chloroquinazoline in the presence of a base, such as sodium ethoxide, to form the desired triazoloquinazoline ring system . The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the triazole or quinazoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted triazoloquinazolines.
Scientific Research Applications
5-Chloro-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline: Similar structure with an additional chlorine atom at the 7-position.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar triazole ring but differ in the fused ring system.
Uniqueness
5-Chloro-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazoline is unique due to its specific substitution pattern and the combination of the triazole and quinazoline rings
Properties
Molecular Formula |
C16H11ClN4 |
---|---|
Molecular Weight |
294.74 g/mol |
IUPAC Name |
5-chloro-3-(4-methylphenyl)triazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C16H11ClN4/c1-10-6-8-11(9-7-10)14-16-18-15(17)12-4-2-3-5-13(12)21(16)20-19-14/h2-9H,1H3 |
InChI Key |
IXWIAMCLVVGXLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.